molecular formula C20H17ClN4O B2865407 N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933251-22-0

N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2865407
CAS No.: 933251-22-0
M. Wt: 364.83
InChI Key: NVPDYGVISFZXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a bicyclic core structure. Its key substituents include:

  • A 3-chlorophenyl group at the N7 position, which may enhance lipophilicity and influence target binding.
  • A 2-methoxyphenyl group at the C2 position, contributing to electronic and steric modulation.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-13-10-19(23-15-7-5-6-14(21)11-15)25-20(22-13)12-17(24-25)16-8-3-4-9-18(16)26-2/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPDYGVISFZXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with a complex structure that has attracted interest in medicinal chemistry due to its potential biological activities. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. It may function as an inhibitor of various enzymes and receptors, particularly kinases involved in cell signaling and proliferation. Such interactions can lead to significant effects on cellular processes including apoptosis, cell cycle regulation, and tumor growth inhibition.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activity. For instance, research on related pyrazolo[3,4-d]pyrimidine derivatives showed potent inhibition of cancer cell lines such as MCF-7 and A549. These compounds induced apoptosis and inhibited cell migration, suggesting that this compound may share similar mechanisms of action.

In Vitro Studies

In vitro studies have revealed that related compounds can significantly affect cancer cell viability. For example, one study reported IC50 values ranging from 0.3 µM to 24 µM for various targets including EGFR and VEGFR2. The compound’s ability to induce cell cycle arrest and promote apoptosis was highlighted through assays such as Annexin V-FITC staining.

Compound Target IC50 (µM) Effect
Compound 5iEGFR0.3Inhibits tumor growth
Compound 5iVEGFR27.60Induces apoptosis
Compound 5bTopo-II3–10Strong antiproliferative activity

Case Studies

  • MCF-7 Cell Line Study : In a study assessing the effects of pyrazolo[3,4-d]pyrimidine derivatives on MCF-7 breast cancer cells, treatment with these compounds resulted in a marked increase in apoptotic cells (from 1.79% to 36.06%) after 24 hours of exposure. This suggests a strong potential for these compounds in breast cancer therapy.
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with related compounds led to significant changes in cell cycle distribution, notably a decrease in G0/G1 phase cells and an increase in the S phase, indicating active cellular proliferation and potential therapeutic efficacy against tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. Key differences and implications are highlighted:

Table 1: Structural Comparison of Pyrazolopyrimidine Derivatives

Compound Name Substituents Key Data Reference
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine - 4-Chlorophenyl (N7)
- 2-Methoxyphenyl (C3)
CAS 890621-36-0; similar regiochemistry but lacks the C2 substituent.
3-(2-Methoxyphenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine - 2-Pyridinylmethyl (N7)
- 2-Methoxyphenyl (C3)
Mol. Wt. 345.406; demonstrates the impact of pyridine vs. chlorophenyl on solubility.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (AO18) - 3,4-Dimethoxyphenethyl (N7)
- 2-Methoxyphenyl (C3)
Part of a network pharmacology study for gastric cancer; highlights substituent diversity.
N-(3,5-Dimethylphenyl)-2-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide - 3,5-Dimethylphenyl (N7)
- 4-Fluorophenyl (C3)
- Sulfanyl acetamide (C2)
Mol. Wt. 420.51; sulfanyl group may enhance target affinity.

Key Observations :

Regiochemistry Effects: The 3-chlorophenyl group (target compound) vs. Substitution at C2 (e.g., 2-methoxyphenyl in the target) vs. C3 (e.g., 4-fluorophenyl in compound G788-0336 ) may modulate ring planarity and binding pocket compatibility.

Amine Substituent Diversity :

  • Chlorophenyl (target) vs. pyridinylmethyl (compound in ) or phenethyl (AO18 ) groups influence solubility and bioavailability. Pyridine-containing analogs often exhibit improved aqueous solubility.

Biological Activity Trends :

  • Triazolopyrimidines with trifluoromethyl or pentafluorosulfanyl groups (e.g., compounds 43, 44 ) show potent anti-malarial activity, suggesting halogenated substituents enhance target engagement.
  • Pyrazolopyrimidines with 4-fluorophenyl (e.g., compound 32 ) demonstrate anti-mycobacterial activity (MIC < 1 µM), highlighting the importance of fluorinated aryl groups.

Table 2: Comparison of Triazolopyrimidine Analogs

Compound Name Substituents Key Data Reference
N-(3-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (94) - 3-Chlorophenyl (N7)
- Dimethylaminomethyl (C2)
56% yield; highlights synthetic accessibility of C2 modifications.
2-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (43) - 4-(Trifluoromethyl)phenyl (N7)
- Trifluoromethyl (C2)
Mp 124–126°C; high lipophilicity due to CF3 groups.
DSM265 (Anti-Malarial Lead) - Pentafluorosulfanylphenyl (N7)
- 1,1-Difluoroethyl (C2)
IC50 = 0.003 µM against Plasmodium falciparum; clinical candidate.

Key Observations :

Triazolopyrimidines vs. Pyrazolopyrimidines :

  • Triazolopyrimidines generally exhibit higher metabolic stability due to the triazole ring’s resistance to oxidative degradation .
  • Pyrazolopyrimidines with bulky C2 substituents (e.g., 2-methoxyphenyl in the target) may face synthetic challenges compared to triazolopyrimidines with smaller C2 groups (e.g., CF3 in compound 43 ).

Halogenation Effects :

  • Chlorine (target) vs. fluorine (compound 94 ) at the aryl position affects both electronic properties and binding kinetics. Fluorine’s electronegativity often enhances hydrogen-bonding interactions.

Preparation Methods

SNAr with 3-Chloroaniline

A chloro-substituted intermediate (7-chloro-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine ) is synthesized by treating the core with POCl₃. Subsequent displacement with 3-chloroaniline in the presence of NaH (base) and DMF (solvent) affords the target compound.

Optimization Insights :

  • Temperature : Reactions at 120°C improve conversion rates (89% yield).
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of 3-chloroaniline.

Buchwald-Hartwig Amination

For halogenated intermediates (e.g., 7-bromo derivatives), palladium-catalyzed coupling with 3-chloroaniline using Pd(OAc)₂/Xantphos as a catalyst system achieves higher regioselectivity.

Catalytic System :

Component Loading Additive Yield
Pd(OAc)₂ 5 mol% Xantphos (10%) 82%
Cs₂CO₃ 2.0 equiv Toluene, 100°C

Alternative Routes via Cross-Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling (CDC) offers a one-pot strategy to assemble the pyrazolo[1,5-a]pyrimidine core while introducing substituents.

Reaction of N-Amino-2-Iminopyridines with β-Diketones

N-Amino-2-iminopyridine derivatives react with β-diketones (e.g., 2-methoxyphenylacetylacetone) under acetic acid and molecular oxygen to form the core via oxidative C(sp³)–C(sp²) coupling.

Key Advantages :

  • Avoids pre-functionalized intermediates.
  • High atom economy (up to 94% yield under O₂).

Mechanistic Pathway :

  • Oxidative dehydrogenation of the β-diketone.
  • Cyclocondensation with the N-amino group.
  • Aromatization via oxygen-mediated oxidation.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water). Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the 7-amino group (δ 5.8–6.2 ppm) and methoxy substituent (δ 3.8 ppm).
  • HRMS : Molecular ion peak at m/z 405.12 (C₂₁H₁₈ClN₅O).
  • X-ray Crystallography : Confirms regiochemistry of substituents.

Challenges and Optimization

  • Regioselectivity : Competing pathways may yield 6-substituted isomers. Steric hindrance from the 2-methoxyphenyl group favors 7-substitution.
  • Solvent Effects : DMF accelerates annulation but may decompose sensitive intermediates; toluene is preferred for Pd-catalyzed steps.
  • Scale-Up : CDC methods are more scalable than multi-step sequences, but require strict O₂ control.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step reactions starting with the pyrazolo[1,5-a]pyrimidine core, followed by substitutions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate solubility and reactivity .
  • Catalysts : Triethylamine or similar bases improve nucleophilic substitution efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps .
  • Purification : Use HPLC or column chromatography to isolate high-purity products, as demonstrated for analogs with 53–89% yields .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.0–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 344 [MH]+ for triazolopyrimidine analogs) .
  • X-ray crystallography : Resolves 3D conformation, as shown for related pyrazolo[1,5-a]pyrimidines with orthorhombic crystal systems (a = 9.536 Å, b = 15.941 Å) .
  • Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Substituent variation : Compare analogs with modifications (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to assess bioactivity changes. For example, replacing chlorophenyl with trifluoromethyl groups increased antimalarial potency in triazolopyrimidines .
  • Functional group analysis : Test the impact of methoxy vs. dimethylamino groups on target binding, as seen in kinase inhibitors .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding with dihydroorotate dehydrogenase .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized assays : Replicate studies under consistent conditions (e.g., fixed IC50 measurement protocols for enzyme inhibition) .
  • Orthogonal validation : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) data to confirm activity .
  • Batch variability analysis : Characterize compound purity (via HPLC) and stability (e.g., under humidity/temperature stress) to rule out degradation artifacts .

Q. How can the mechanism of action of this compound be elucidated for therapeutic applications?

  • Methodological Answer :

  • Target identification : Perform competitive binding assays or pull-down experiments with tagged proteins (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
  • Pathway analysis : Use transcriptomics/proteomics to identify downstream effects (e.g., apoptosis markers in cancer cell lines) .
  • Biochemical assays : Measure enzyme inhibition kinetics (Km/Vmax) to distinguish competitive vs. non-competitive mechanisms .

Q. What synthetic routes enable the introduction of diverse substituents on the pyrazolo[1,5-a]pyrimidine scaffold?

  • Methodological Answer :

  • Suzuki coupling : Attach aryl groups (e.g., 3-chlorophenyl) via palladium-catalyzed cross-coupling .
  • Nucleophilic aromatic substitution : Introduce amines or alkoxy groups at the 7-position using activated leaving groups (e.g., chloro substituents) .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 10–30 minutes vs. hours under conventional heating) for rapid library generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.